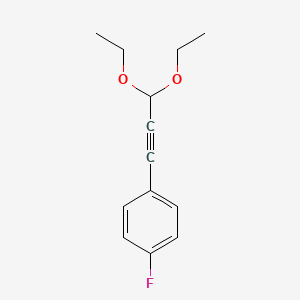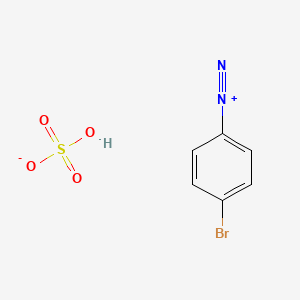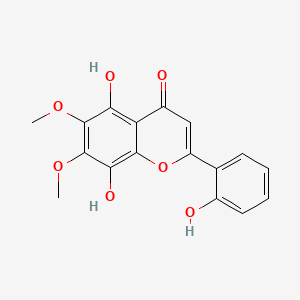
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene: is an organic compound with the molecular formula C13H16O2 . It is characterized by the presence of a fluorobenzene ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diethoxyprop-1-yne, which is a key intermediate.
Reaction with Fluorobenzene: The 3,3-diethoxyprop-1-yne is then reacted with fluorobenzene under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The diethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted fluorobenzenes, while oxidation and reduction can lead to the formation of different alcohols, ketones, or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diethoxyprop-1-yne: A key intermediate in the synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene.
Fluorobenzene: The parent compound from which the fluorobenzene ring is derived.
1-(3,3-Diethoxyprop-1-yn-1-yl)benzene: A similar compound without the fluorine substitution.
Uniqueness
This compound is unique due to the presence of both the fluorobenzene ring and the 3,3-diethoxyprop-1-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 74929-22-9 | |
Molekularformel |
C13H15FO2 |
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
1-(3,3-diethoxyprop-1-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H15FO2/c1-3-15-13(16-4-2)10-7-11-5-8-12(14)9-6-11/h5-6,8-9,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
LOLFXDAZCQNCQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC1=CC=C(C=C1)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


